molecular formula C16H17N5O B7574097 [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No. B7574097
M. Wt: 295.34 g/mol
InChI Key: FPIQKXAFYQNDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves the inhibition of various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to interact with these targets through a variety of mechanisms, including binding to active sites, allosteric modulation, and covalent modification.
Biochemical and Physiological Effects:
[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-infective properties. This compound has also been shown to have effects on various biological processes, including cell proliferation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone for lab experiments is its high potency and selectivity for various biological targets. This compound also has good solubility and stability, making it suitable for use in various experimental systems. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. One direction is the development of new analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the potential applications of this compound in various disease models, including cancer, inflammation, and infectious diseases. Additionally, the study of the mechanism of action of this compound and its effects on various biological targets will continue to be an important area of research.

Synthesis Methods

The synthesis of [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves the reaction of 1-(pyrazol-1-ylmethyl)pyrrolidine with 3-bromo-1H-pyrrolo[2,3-b]pyridin-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, [2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has been studied for its mechanism of action and its effects on various biological targets, including enzymes, receptors, and ion channels. In materials science, this compound has been investigated for its potential applications in the development of new materials, including polymers and coatings.

properties

IUPAC Name

[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(14-10-18-15-13(14)5-1-6-17-15)21-9-2-4-12(21)11-20-8-3-7-19-20/h1,3,5-8,10,12H,2,4,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIQKXAFYQNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CNC3=C2C=CC=N3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

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